

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Apiole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiole, a phenylpropene derivative, is a naturally occurring organic compound found in various plants, most notably in the essential oils of parsley (Petroselinum crispum) and celery leaf.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of apiole, including its nomenclature, isomeric forms, and key physicochemical properties. Detailed experimental protocols for its isolation and characterization, along with an analysis of its spectroscopic data, are presented to support research and development activities. The document also clarifies the achiral nature of apiole, an important consideration in its application.

Chemical Structure and Nomenclature

Apiole, also known as parsley apiol or parsley camphor, is a substituted phenylpropene.[1] Its chemical structure is characterized by a benzene ring substituted with two methoxy groups, a methylenedioxy group, and an allyl group.

1.1. IUPAC Names and Synonyms

The systematic IUPAC names for **apiole** are 4,7-dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole and 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene.[1][2]







Common synonyms for **apiole** include:

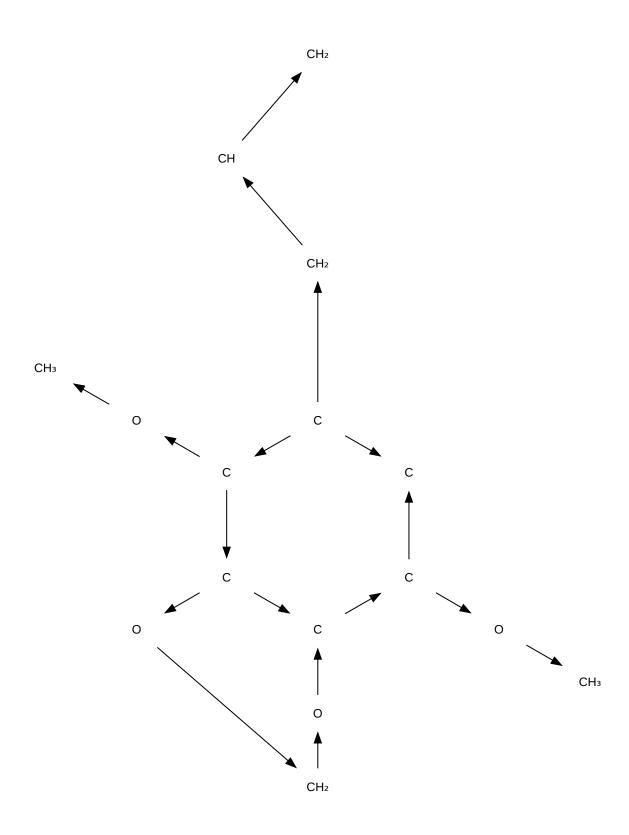
- Apiol
- Parsley apiole
- Parsley camphor
- Apioline[2]
- 1.2. Chemical Formula and Molecular Weight

The molecular formula for **apiole** is $C_{12}H_{14}O_{4}$.[2] Its calculated molecular weight is 222.24 g/mol .[2]

1.3. Structural Diagram

The chemical structure of **apiole** is depicted below.





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Caption: Chemical structure of **Apiole**.



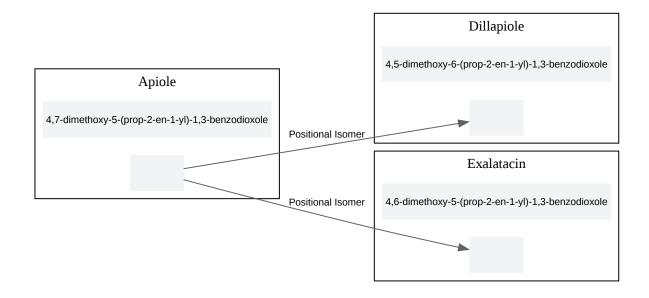
Stereochemistry

A critical aspect of a molecule's biological activity is its stereochemistry. Based on a thorough review of the scientific literature and chemical databases, **apiole** is an achiral molecule.[1][2] It does not possess any stereocenters, and therefore, does not have enantiomers or diastereomers. The absence of chirality simplifies its chemical synthesis and characterization, as stereoselective synthesis or chiral separation techniques are not required.

Isomers of Apiole

While **apiole** itself is achiral, it has several positional isomers, which are compounds with the same molecular formula but different arrangements of atoms. The most notable isomers are dill**apiole** and exalatacin.

- Dillapiole: Found in dill and fennel roots, its IUPAC name is 1-allyl-2,3-dimethoxy-4,5-methylenedioxybenzene.
- Exalatacin: Found in the Australian plants Crowea exalata and Crowea angustifolia, its IUPAC name is 1-allyl-2,6-dimethoxy-3,4-methylenedioxybenzene.[1]





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Caption: Positional isomers of Apiole.

Physicochemical Properties

A summary of the key physicochemical properties of **apiole** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C12H14O4	[2]
Molecular Weight	222.24 g/mol	[2]
Appearance	Colorless to yellow-green clear liquid or colorless crystals	[2]
Odor	Faint parsley-like	[3]
Melting Point	29-32 °C	[2][3]
Boiling Point	294 °C at 760 mmHg	[2][3]
Density	1.151 g/mL	[1]
Refractive Index	1.536-1.538 at 20 °C	[2]
Solubility	Insoluble in water; soluble in ethanol, ether, chloroform, acetone, and glacial acetic acid	[2][3]

Experimental Protocols

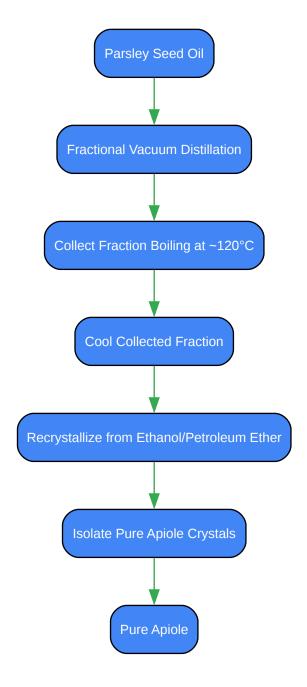
This section provides detailed methodologies for the isolation and characterization of **apiole**.

5.1. Isolation of Apiole from Parsley Seed Oil

Apiole is a major constituent of parsley seed oil and can be isolated through the following procedure based on fractional distillation and crystallization.[4]



Experimental Workflow for Isolation



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Caption: Workflow for isolating apiole.

Protocol:

 Fractional Vacuum Distillation: 250 mL of parsley seed oil is subjected to fractional vacuum distillation.





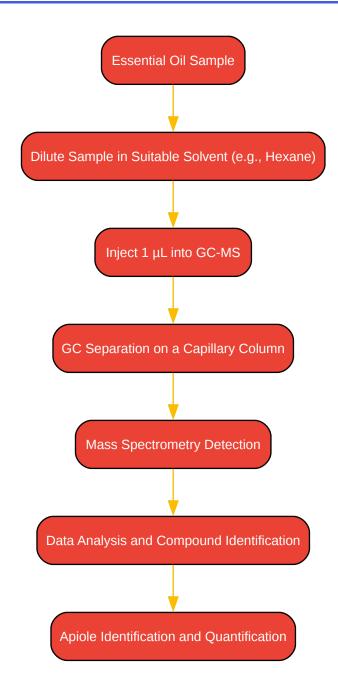


- Fraction Collection: The fraction boiling at approximately 120 °C under reduced pressure (specific pressure depends on the vacuum pump used) is collected. This fraction is enriched in apiole.
- Crystallization: The collected fraction is cooled, which may induce crystallization of apiole.
- Recrystallization: The crude crystals are further purified by recrystallization from a mixture of ethanol and petroleum ether to yield pure apiole.
- 5.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **apiole** in essential oil samples.

Experimental Workflow for GC-MS Analysis





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Caption: GC-MS analysis workflow.

GC-MS Parameters:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.



- Column: HP-5MS UI 5% capillary column (30 m × 250 μm × 0.25 μm).[4]
- Oven Temperature Program: Start at 60 °C, ramp to 280 °C at 3 °C/min, and hold for 1 min.
 [4]
- Carrier Gas: Helium at a flow rate of 1 mL/min.[4]
- Injector Temperature: 220 °C.[4]
- Injection Volume: 1 μL (split mode, e.g., 20:1).[4]
- MS Transfer Line Temperature: 260 °C.[4]
- Ion Source Temperature: 230 °C.[4]
- Quadrupole Temperature: 150 °C.[4]
- Mass Range: 40-500 m/z.[4]
- Compound Identification: Comparison of mass spectra and retention indices with reference libraries (e.g., NIST).[4]

Spectroscopic Data

The structural elucidation of **apiole** is confirmed through various spectroscopic techniques.

6.1. Mass Spectrometry (MS)

The electron ionization mass spectrum of **apiole** typically shows a molecular ion peak (M⁺) at m/z 222, corresponding to its molecular weight.

6.2. Infrared (IR) Spectroscopy

The IR spectrum of **apiole** exhibits characteristic absorption bands corresponding to its functional groups. While a specific spectrum is not provided, the expected characteristic peaks would include:

• \sim 3080 cm $^{-1}$ (C-H stretch, aromatic and vinyl)



- ~2940, 2850 cm⁻¹ (C-H stretch, aliphatic)
- ~1635 cm⁻¹ (C=C stretch, vinyl)
- ~1600, 1500 cm⁻¹ (C=C stretch, aromatic)
- ~1250, 1040 cm⁻¹ (C-O stretch, ether and methylenedioxy)
- ~965 cm⁻¹ (out-of-plane C-H bend, trans-alkene)
- 6.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural confirmation of **apiole**. Although specific spectra are not available in the provided search results, a predicted ¹H NMR spectrum would show signals for the allyl, methoxy, methylenedioxy, and aromatic protons, with characteristic chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of **apiole**. Key takeaways for researchers and drug development professionals include its precise chemical identity, its achiral nature, and the existence of positional isomers. The provided physicochemical data and experimental protocols for isolation and characterization serve as a valuable resource for further investigation and application of this natural compound. The clear understanding of **apiole**'s fundamental chemical properties is essential for its potential development in various scientific and industrial fields.

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